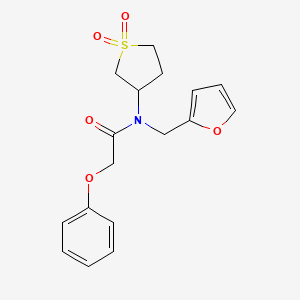

![molecular formula C13H8N4S B5550527 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile" belongs to the class of thieno[2,3-b]pyridines, which are compounds of interest due to their wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

- The synthesis of thieno[2,3-b]pyridine derivatives involves the reaction of various precursors, including sulfanyl pyridine carbonitriles, chloroacetonitrile, and chloroacetamide (Abdel-rahman et al., 2003).

- A scalable synthesis method has been reported using 2-aminothiophene-3-carboxylate esters, with a key step being thermally promoted elimination/decarboxylation followed by nucleophilic cyclization (Tumey et al., 2008).

Molecular Structure Analysis

- The molecular structure of thieno[2,3-b]pyridine derivatives is characterized using various techniques like single crystal X-ray diffraction, which helps in understanding the compound's spatial configuration (Ganapathy et al., 2015).

Chemical Reactions and Properties

- Thieno[2,3-b]pyridines undergo various chemical reactions including reaction with chloroacetonitrile, yielding a range of products which can be further processed to obtain desired compounds (Abdel-rahman et al., 2003).

Physical Properties Analysis

- These compounds exhibit distinct physical properties like crystalline structures, which are crucial for their applications in material science and pharmaceuticals (Ganapathy et al., 2015).

Chemical Properties Analysis

- The chemical properties of thieno[2,3-b]pyridines, such as reactivity and stability, are influenced by their molecular structure and the nature of substituents on the pyridine ring. These properties are essential for their potential use in various chemical reactions and as intermediates in drug synthesis (Abdel-rahman et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on synthesizing thieno[2,3-b]pyridine derivatives, including efforts to create new compounds with potential biological activities. For instance, the synthesis of some fused heterocycles based on thieno[2,3-b]pyridine demonstrated antimicrobial and antifungal activities, showcasing the therapeutic potential of these compounds (El-Essawy et al., 2010). Another study presented a scalable preparation method for 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles, highlighting a synthesis route that may be useful for producing key intermediates in the development of kinase inhibitors (Tumey et al., 2008).

Antimicrobial and Antifungal Applications

Compounds based on thieno[2,3-b]pyridine have shown promising antimicrobial and antifungal properties. Research into the synthesis of new derivatives and their biological effects has expanded the understanding of how these compounds can be applied in treating infections. For example, derivatives incorporating 1H-benzotriazole demonstrated significant antimicrobial and antifungal activities, opening avenues for new therapeutic agents (Al-Omran et al., 2002).

Enzyme Inhibition for Therapeutic Applications

The modification of thieno[2,3-b]pyridine-6-carbonitriles has been explored for the inhibition of specific enzymes, such as Src kinase, which is important in cancer research. Studies on the structure-activity relationships of these compounds have led to insights into optimizing their inhibitory activity, suggesting potential applications in cancer therapy (Boschelli et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c14-7-11-12(15)9-1-2-10(17-13(9)18-11)8-3-5-16-6-4-8/h1-6H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLIQFVAHIFTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C#N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)